(5-Acetyl-2-{[(benzyloxy)carbonyl]amino}phenyl)(chloro)mercury
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Overview
Description
(5-Acetyl-2-{[(benzyloxy)carbonyl]amino}phenyl)(chloro)mercury is a complex organomercury compound. Organomercury compounds are known for their unique chemical properties and potential applications in various fields, including chemistry, biology, and medicine. This compound, in particular, features a combination of acetyl, benzyloxycarbonyl, and chloro groups attached to a phenyl ring, which is further bonded to a mercury atom.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-Acetyl-2-{[(benzyloxy)carbonyl]amino}phenyl)(chloro)mercury typically involves multiple steps. One common method includes the following steps:
Formation of the Acetylated Phenyl Compound: The starting material, 5-acetyl-2-aminophenol, is acetylated using acetic anhydride under acidic conditions.
Benzyloxycarbonyl Protection: The amino group is protected by reacting with benzyl chloroformate in the presence of a base such as triethylamine.
Mercuration: The protected compound is then reacted with mercuric chloride (HgCl2) in an organic solvent like dichloromethane to introduce the mercury atom.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The process would involve optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
(5-Acetyl-2-{[(benzyloxy)carbonyl]amino}phenyl)(chloro)mercury can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by other nucleophiles such as thiols or amines.
Oxidation and Reduction: The acetyl group can be oxidized to a carboxylic acid or reduced to an alcohol.
Deprotection: The benzyloxycarbonyl group can be removed under acidic or hydrogenolytic conditions.
Common Reagents and Conditions
Substitution: Thiols or amines in the presence of a base like sodium hydroxide.
Oxidation: Potassium permanganate or chromium trioxide.
Reduction: Sodium borohydride or lithium aluminum hydride.
Deprotection: Trifluoroacetic acid or palladium on carbon with hydrogen gas.
Major Products
Substitution: Formation of thiol or amine derivatives.
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Deprotection: Formation of the free amine.
Scientific Research Applications
(5-Acetyl-2-{[(benzyloxy)carbonyl]amino}phenyl)(chloro)mercury has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other organomercury compounds.
Biology: Studied for its potential effects on biological systems, including its interactions with proteins and enzymes.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific biological pathways.
Industry: Utilized in the development of advanced materials and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of (5-Acetyl-2-{[(benzyloxy)carbonyl]amino}phenyl)(chloro)mercury involves its interaction with biological molecules. The mercury atom can form strong bonds with sulfur-containing amino acids in proteins, leading to inhibition of enzyme activity. This compound can also interact with DNA, potentially causing mutations or other genetic effects. The exact molecular targets and pathways involved depend on the specific biological context.
Comparison with Similar Compounds
Similar Compounds
(5-Acetyl-2-{[(benzyloxy)carbonyl]amino}phenyl)(iodo)mercury: Similar structure but with an iodine atom instead of chlorine.
(5-Acetyl-2-{[(benzyloxy)carbonyl]amino}phenyl)(bromo)mercury: Similar structure but with a bromine atom instead of chlorine.
(5-Acetyl-2-{[(benzyloxy)carbonyl]amino}phenyl)(fluoro)mercury: Similar structure but with a fluorine atom instead of chlorine.
Uniqueness
The uniqueness of (5-Acetyl-2-{[(benzyloxy)carbonyl]amino}phenyl)(chloro)mercury lies in its specific combination of functional groups and the presence of the mercury atom. This combination imparts unique chemical reactivity and biological activity, making it a valuable compound for research and industrial applications.
Properties
CAS No. |
89228-05-7 |
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Molecular Formula |
C16H14ClHgNO3 |
Molecular Weight |
504.3 g/mol |
IUPAC Name |
[5-acetyl-2-(phenylmethoxycarbonylamino)phenyl]-chloromercury |
InChI |
InChI=1S/C16H14NO3.ClH.Hg/c1-12(18)14-7-9-15(10-8-14)17-16(19)20-11-13-5-3-2-4-6-13;;/h2-9H,11H2,1H3,(H,17,19);1H;/q;;+1/p-1 |
InChI Key |
SXKYTTCQBBQCIF-UHFFFAOYSA-M |
Canonical SMILES |
CC(=O)C1=CC(=C(C=C1)NC(=O)OCC2=CC=CC=C2)[Hg]Cl |
Origin of Product |
United States |
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